molecular formula C13H23NO4 B1375616 Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 757239-67-1

Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1375616
CAS No.: 757239-67-1
M. Wt: 257.33 g/mol
InChI Key: CQVZWCSKELNHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[45]decane-8-carboxylate is a synthetic organic compound with the molecular formula C₁₃H₂₃NO₄ It belongs to the class of spiro compounds, characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an amino alcohol.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various functionalized spiro compounds.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly for its unique structural features that can enhance drug-receptor interactions.

    Biological Probes: Used in the development of probes for studying biological processes, due to its stability and functional versatility.

Industry:

    Materials Science: Employed in the synthesis of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

  • Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate

Comparison:

  • Structural Differences: While these compounds share the spirocyclic core, variations in functional groups (e.g., hydroxyl, oxo, diaza) lead to different chemical properties and reactivities.
  • Unique Features: Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of a tert-butyl ester and a hydroxyl group, which can influence its solubility, stability, and reactivity in distinct ways compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-5-13(6-8-14)10(15)4-9-17-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVZWCSKELNHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 4-(1,3-dihydroxypropyl)-4-hydroxypiperidine-1-carboxylate (from step (ii) above; 480 mg) was dissolved in dichloromethane and p-toluenesulfonyl chloride was added followed by triethylamine (0.49 mL) and the mixture was stirred for 12 h. An additional aliquot of triethylamine was added (0.49 mL) and the mixture stirred for 48 h. This mixture was concentrated in vacuo. The crude product was purified by chromatography on silica using 50-95% ethyl acetate in iso-hexane as eluant to afford the product (300 mg).
Name
tert-Butyl 4-(1,3-dihydroxypropyl)-4-hydroxypiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.49 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 3
Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.